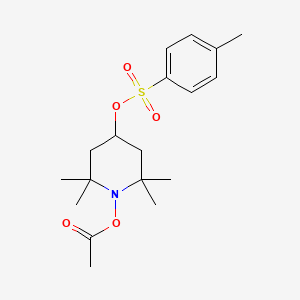![molecular formula C27H37N3O3 B4294668 3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4294668.png)
3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Overview
Description
3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione, also known as ADP, is a chemical compound that has been extensively studied for its biochemical and physiological effects. This compound is a non-selective dopamine receptor antagonist that has been shown to have potential therapeutic uses in various neurological disorders, including schizophrenia and Parkinson's disease.
Mechanism of Action
3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a non-selective dopamine receptor antagonist that acts by blocking the binding of dopamine to its receptors. This results in a decrease in dopaminergic neurotransmission, which is thought to underlie its therapeutic effects in neurological disorders. 3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has also been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of dopamine and its metabolites in the brain, as well as reduce the activity of dopaminergic neurons. 3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has also been shown to increase the levels of serotonin and its metabolites in the brain, as well as increase the activity of serotonergic neurons. 3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has also been shown to have effects on other neurotransmitter systems, including the norepinephrine and glutamate systems.
Advantages and Limitations for Lab Experiments
3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has a number of advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its biochemical and physiological effects. It is also relatively easy to synthesize in large quantities, which makes it a useful tool for researchers. However, 3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione also has a number of limitations for lab experiments. It is a non-selective dopamine receptor antagonist, which makes it difficult to study the specific effects of dopamine on neurotransmission. It also has potential off-target effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research on 3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione. One area of interest is the development of more selective dopamine receptor antagonists that can be used to study the specific effects of dopamine on neurotransmission. Another area of interest is the development of 3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione derivatives that have improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, there is interest in using 3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione as a tool to study the role of dopamine in neurological disorders, such as schizophrenia and Parkinson's disease.
Scientific Research Applications
3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has been extensively studied for its potential therapeutic uses in various neurological disorders. It has been shown to have potential antipsychotic effects in animal models of schizophrenia, as well as potential neuroprotective effects in animal models of Parkinson's disease. 3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has also been studied for its potential use in drug addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O3/c1-2-11-33-23-5-3-22(4-6-23)30-25(31)15-24(26(30)32)28-7-9-29(10-8-28)27-16-19-12-20(17-27)14-21(13-19)18-27/h3-6,19-21,24H,2,7-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAPULZGGKZNOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2-butoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4294589.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2,3-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4294596.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4294598.png)
![6-amino-4-(4-ethoxy-3,5-dimethoxyphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4294606.png)
![1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone](/img/structure/B4294615.png)
![1-[(2-hydroxyethyl)amino]-2-(morpholin-4-ylcarbonyl)anthra-9,10-quinone](/img/structure/B4294620.png)
![4-(methoxymethyl)-6-methyl-N-(4-methylbenzylidene)-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4294628.png)
![2,6-di-tert-butyl-4-[(2,3,5-trifluoro-6-pyrrolidin-1-ylpyridin-4-yl)thio]phenol](/img/structure/B4294633.png)
![1-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate](/img/structure/B4294642.png)

![6'-amino-3'-(5-chloro-2-thienyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4294651.png)
![6-amino-3-(5-chloro-2-thienyl)-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4294661.png)
![3-[2-(1-adamantyloxy)ethyl]-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B4294676.png)
![2-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B4294694.png)